1-(Difluoromethanesulfonyl)piperidin-4-amine
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Overview
Description
1-(Difluoromethane)sulfonylpiperidin-4-amine is a chemical compound with the molecular formula C6H12F2N2O2S. It is primarily used in research and development settings and is not intended for medicinal, household, or other uses .
Preparation Methods
The synthesis of 1-(Difluoromethane)sulfonylpiperidin-4-amine typically involves the reaction of piperidine with difluoromethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-(Difluoromethane)sulfonylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(Difluoromethane)sulfonylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Difluoromethane)sulfonylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
1-(Difluoromethane)sulfonylpiperidin-4-amine can be compared with other sulfonyl-containing piperidine derivatives. Similar compounds include:
- 1-(Methanesulfonyl)piperidin-4-amine
- 1-(Ethanesulfonyl)piperidin-4-amine
- 1-(Trifluoromethane)sulfonylpiperidin-4-amine The uniqueness of 1-(Difluoromethane)sulfonylpiperidin-4-amine lies in its difluoromethane group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
1038340-41-8 |
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Molecular Formula |
C6H12F2N2O2S |
Molecular Weight |
214.24 g/mol |
IUPAC Name |
1-(difluoromethylsulfonyl)piperidin-4-amine |
InChI |
InChI=1S/C6H12F2N2O2S/c7-6(8)13(11,12)10-3-1-5(9)2-4-10/h5-6H,1-4,9H2 |
InChI Key |
PTYPHFUIYBKXIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C(F)F |
Origin of Product |
United States |
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